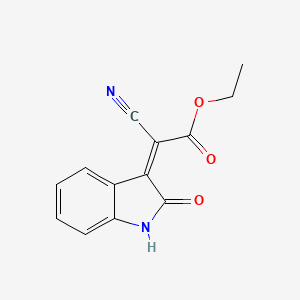![molecular formula C24H22FN3O2S2 B2590930 N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252886-08-0](/img/structure/B2590930.png)
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, this compound could be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors. This could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential to treat various diseases or conditions. This could involve preclinical studies to assess its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. This could include applications in electronics, coatings, or polymers.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or modulating specific signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide might include other thienopyrimidines or compounds with similar functional groups. Examples could include:
- Thienopyrimidine derivatives with different substituents
- Compounds with similar acetamide groups
- Fluorophenyl-containing compounds
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and its potential biological activity. This could make it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-3-16-9-6-7-15(2)21(16)27-20(29)14-32-24-26-19-11-12-31-22(19)23(30)28(24)13-17-8-4-5-10-18(17)25/h4-12H,3,13-14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMEIFLKOBQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2590854.png)
![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2590857.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B2590860.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2590869.png)
![1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2590870.png)
